molecular formula C14H20BrN3O3 B8269238 1,1-Dimethylethyl 4-[(5-bromo-2-pyrazinyl)oxy]-1-piperidinecarboxylate

1,1-Dimethylethyl 4-[(5-bromo-2-pyrazinyl)oxy]-1-piperidinecarboxylate

Cat. No. B8269238
M. Wt: 358.23 g/mol
InChI Key: CTGDSCTYXKZUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044070B2

Procedure details

Cesium carbonate (372 mg) was added to a DMF solution (2 ml) of 2-bromo-5-hydroxypyrazine (100 mg) and 1-t-butoxycarbonyl-4-(methanesulfonyloxy)piperidine (192 mg), and stirred at 90° C. for 14 hours. The reaction mixture was cooled to room temperature, water was added thereto and extracted with ethyl acetate. The organic layer was washed with saturated saline solution, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified through silica gel column chromatography (C-300, hexane:ethyl acetate=1:11) to obtain the entitled compound (198 mg).
Name
Cesium carbonate
Quantity
372 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].CN(C=O)C.[Br:12][C:13]1[CH:18]=[N:17][C:16]([OH:19])=[CH:15][N:14]=1.[C:20]([O:24][C:25]([N:27]1[CH2:32][CH2:31][CH:30](OS(C)(=O)=O)[CH2:29][CH2:28]1)=[O:26])([CH3:23])([CH3:22])[CH3:21]>O>[C:20]([O:24][C:25]([N:27]1[CH2:32][CH2:31][CH:30]([O:19][C:16]2[CH:15]=[N:14][C:13]([Br:12])=[CH:18][N:17]=2)[CH2:29][CH2:28]1)=[O:26])([CH3:23])([CH3:21])[CH3:22] |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
372 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=NC=C(N=C1)O
Name
Quantity
192 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (C-300, hexane:ethyl acetate=1:11)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=C(N=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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